2-Methyl-2H-indazol-5-ol

Description

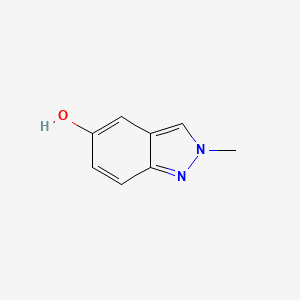

Structure

3D Structure

Properties

IUPAC Name |

2-methylindazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-5-6-4-7(11)2-3-8(6)9-10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORIZMDSXJNMLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-2H-indazol-5-ol

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-Methyl-2H-indazol-5-ol (CAS No: 1159511-41-7), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While experimental data for this specific molecule is not extensively available in public literature, this document consolidates known information, proposes a robust synthetic pathway, and extrapolates expected physicochemical properties based on established chemical principles and data from analogous structures. This guide is intended to serve as a foundational resource for scientists and researchers, enabling further investigation and application of this promising indazole derivative.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3][4] Indazole derivatives have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and antipsychotic agents.[1][2][3][4] The substitution pattern on the indazole core is crucial in determining the specific biological activity and pharmacokinetic profile of the molecule.[1][2][3][4] 2-Methyl-2H-indazol-5-ol, with a methyl group on one of the pyrazole nitrogens and a hydroxyl group on the benzene ring, represents a key intermediate for the synthesis of a diverse library of potential therapeutic agents. The hydroxyl group, in particular, offers a versatile handle for further chemical modifications, such as etherification or esterification, to modulate properties like solubility, lipophilicity, and target binding.

Chemical Identity and Structure

The fundamental identifiers and structural representation of 2-Methyl-2H-indazol-5-ol are outlined below.

| Property | Value | Source(s) |

| IUPAC Name | 2-Methyl-2H-indazol-5-ol | - |

| CAS Number | 1159511-41-7 | [5] |

| Molecular Formula | C₈H₈N₂O | [5] |

| Molecular Weight | 148.17 g/mol | [5] |

| Canonical SMILES | CN1N=C2C=C(O)C=CC2=C1 | - |

| InChI Key | Not available in search results | - |

Structural Diagram:

Caption: Proposed synthetic pathway for 2-Methyl-2H-indazol-5-ol.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 2-Methyl-5-nitro-2H-indazole

-

Rationale: N-methylation of 5-nitroindazole is a crucial first step. The reaction typically yields a mixture of N1 and N2 isomers, which can be separated by chromatography. The choice of methylating agent and reaction conditions can influence the isomeric ratio.

-

Protocol:

-

To a solution of 5-nitroindazole (1.0 eq) in a suitable solvent such as THF or DMF, add a base like cesium carbonate (2.0 eq) at 0 °C. [6] 2. Stir the mixture for 15-30 minutes, then add a methylating agent such as dimethyl sulfate or iodomethane (1.0-1.2 eq) dropwise. [6] 3. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). [6] 5. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers and obtain pure 2-Methyl-5-nitro-2H-indazole. [6] Step 2: Synthesis of 2-Methyl-2H-indazol-5-amine

-

-

Rationale: The nitro group is a versatile precursor to an amine via reduction. Several reducing agents can be employed, with tin(II) chloride in hydrochloric acid being a common and effective method for nitroarenes.

-

Protocol:

-

Suspend 2-Methyl-5-nitro-2H-indazole (1.0 eq) in concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride dihydrate (3.0-5.0 eq) in concentrated hydrochloric acid portion-wise, maintaining the temperature below 50 °C.

-

After the addition is complete, heat the mixture at reflux for 1-2 hours or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic.

-

Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-Methyl-2H-indazol-5-amine.

-

Step 3: Synthesis of 2-Methyl-2H-indazol-5-ol via Sandmeyer Reaction

-

Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a hydroxyl group via a diazonium salt intermediate. [7][8][9]The use of copper salts is critical for the decomposition of the diazonium salt to the desired phenol. [7][8][9]* Protocol:

-

Dissolve 2-Methyl-2H-indazol-5-amine (1.0 eq) in an aqueous solution of sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, ensuring the temperature remains below 5 °C. [10]Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(II) sulfate pentahydrate in water and heat to boiling.

-

Slowly add the cold diazonium salt solution to the hot copper sulfate solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, continue to heat the mixture for a further 30 minutes.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-Methyl-2H-indazol-5-ol.

-

Physicochemical Properties

As specific experimental data for 2-Methyl-2H-indazol-5-ol are not widely published, the following properties are predicted based on its structure and data from analogous compounds.

| Property | Predicted Value / Comment | Basis for Prediction |

| Appearance | Off-white to light brown solid | General appearance of substituted indazoles |

| Melting Point | Expected to be a solid with a defined melting point, likely >100 °C | The presence of the polar hydroxyl group and the planar heterocyclic system would lead to significant intermolecular interactions. For comparison, 2-methyl-5-nitro-2H-indazole has a melting point of 129-131 °C. [11] |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. | The hydroxyl group will impart some aqueous solubility, but the dominant aromatic system will limit it. The compound is expected to be soluble in common polar organic solvents. |

| pKa | The phenolic hydroxyl group is expected to be weakly acidic, with a pKa in the range of 9-11. The indazole nitrogen atoms are weakly basic. | The pKa of phenol is around 10. The electron-donating and withdrawing effects of the indazole ring will influence the acidity of the hydroxyl group. |

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data for 2-Methyl-2H-indazol-5-ol, which would be crucial for its identification and characterization.

-

¹H NMR:

-

Methyl protons (-CH₃): A singlet at approximately 4.0-4.3 ppm.

-

Aromatic protons: Signals in the aromatic region (6.8-8.0 ppm). The proton on C3 will likely appear as a singlet, while the protons on the benzene ring will show a characteristic splitting pattern (e.g., a doublet, a doublet of doublets, and a singlet or narrow doublet).

-

Hydroxyl proton (-OH): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

-

-

¹³C NMR:

-

Methyl carbon (-CH₃): A signal in the aliphatic region, likely around 35-45 ppm.

-

Aromatic carbons: Multiple signals in the aromatic region (100-160 ppm). The carbon bearing the hydroxyl group (C5) would be shifted downfield.

-

-

Infrared (IR) Spectroscopy:

-

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Absorptions around 2850-3100 cm⁻¹.

-

C=C and C=N stretches (aromatic): Characteristic absorptions in the 1450-1650 cm⁻¹ region.

-

C-O stretch: An absorption in the 1200-1300 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A prominent peak at m/z = 148.17, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Expect fragmentation patterns consistent with the loss of methyl, CO, and other characteristic fragments of the indazole ring system.

-

Reactivity and Stability

-

Reactivity: The primary sites of reactivity are the phenolic hydroxyl group and the electron-rich aromatic system.

-

The hydroxyl group can undergo O-alkylation, O-acylation, and other standard transformations of phenols to generate a variety of derivatives.

-

The indazole ring system can undergo electrophilic aromatic substitution, although the position of substitution will be directed by the existing methyl and hydroxyl groups. The ring is generally stable to a range of reaction conditions.

-

-

Stability: 2-Methyl-2H-indazol-5-ol is expected to be a stable solid under standard laboratory conditions. It should be stored in a cool, dry place, protected from light and air to prevent potential oxidation of the phenolic group.

Biological Activity and Potential Applications

While no specific biological activities have been reported for 2-Methyl-2H-indazol-5-ol itself, the indazole scaffold is a cornerstone in the development of a wide range of biologically active compounds. [12]Derivatives of indazole have shown potent activity as:

-

Kinase Inhibitors: Many indazole-based compounds are potent inhibitors of various protein kinases, making them valuable as anticancer agents. [2][13]* Anti-inflammatory Agents: The indazole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs). [4]* Antimicrobial Agents: Certain indazole derivatives have demonstrated antibacterial and antifungal properties. [4]* Central Nervous System (CNS) Agents: The scaffold has been explored for the development of drugs targeting CNS disorders.

2-Methyl-2H-indazol-5-ol serves as an excellent starting material or intermediate for the synthesis of new chemical entities within these therapeutic areas. The hydroxyl group provides a key point for diversification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

Based on information for related compounds, 2-Methyl-2H-indazol-5-ol is classified as an irritant . [5]Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

2-Methyl-2H-indazol-5-ol is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Although detailed experimental data on its properties are scarce in the public domain, this guide provides a comprehensive overview based on its chemical structure, established synthetic methodologies, and the properties of related indazole derivatives. The proposed synthetic route offers a practical approach for its preparation, paving the way for further research and the development of novel indazole-containing molecules with diverse applications. It is anticipated that this technical guide will serve as a critical resource for researchers, stimulating further investigation into the chemical and biological properties of this intriguing molecule.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

-

Different biological activities reported with Indazole derivatives. ResearchGate. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

-

Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. [Link]

-

Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles. The Royal Society of Chemistry. [Link]

-

Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

-

Synthesis of 2-methyl-5-nitroimidazole. PrepChem.com. [Link]

-

2-Methyl-2H-indazole. PubChem. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

- US 20230174508A1 - Substituted indazoles.

-

Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. The Royal Society of Chemistry. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Semantic Scholar. [Link]

-

Diazotisation. Organic Chemistry Portal. [Link]

-

Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. PubMed. [Link]

-

Preparation method of 6-chloro-2-methyl-2H-indazole-5-amine. Eureka | Patsnap. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

-

Different approaches for the synthesis of 2H-Indazoles. ResearchGate. [Link]

-

2-Methyl-5-nitro-2H-indazole. NIST WebBook. [Link]

-

2-(2-methylphenyl)indazol-5-ol. J-GLOBAL. [Link]

-

2-METHYL-2H-INDAZOL-5-AMINE. InfochemsDB. [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

-

Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PubMed Central. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. CAS:541539-88-2, 5-甲氧基-2-甲基-2H-吲唑-毕得医药 [bidepharm.com]

- 3. 2H-Indazole synthesis [organic-chemistry.org]

- 4. CAS 5228-48-8: 2-Methyl-5-nitro-2H-indazole | CymitQuimica [cymitquimica.com]

- 5. 1159511-41-7 Cas No. | 2-methyl-2H-indazol-5-ol | Matrix Scientific [matrixscientific.com]

- 6. 2-METHYL-5-NITRO-2H-INDAZOLE CAS#: 5228-48-8 [chemicalbook.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. Diazotisation [organic-chemistry.org]

- 11. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 12. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Methyl-2H-indazol-5-ol (CAS: 1159511-41-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among its various isomeric forms, the 2H-indazole moiety has garnered significant attention for its diverse and potent biological activities.[2][3] This technical guide provides a comprehensive overview of 2-Methyl-2H-indazol-5-ol (CAS: 1159511-41-7), a specific derivative with high potential in drug discovery. While direct research on this exact molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues and the broader class of 2H-indazoles to offer valuable insights for researchers. We will explore its chemical properties, a proposed synthetic route based on established methodologies, its potential biological significance with a focus on kinase inhibition, and crucial safety and handling protocols.

Introduction to the 2H-Indazole Scaffold

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring. They exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[3] While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole scaffold is a key feature in a multitude of pharmacologically active molecules.[2] The unique electronic and structural properties of the 2H-indazole nucleus allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets.[3]

Derivatives of 2H-indazole have demonstrated a broad spectrum of biological activities, including but not limited to:

-

Anti-cancer: Several FDA-approved small molecule anti-cancer drugs feature the indazole scaffold.[4]

-

Kinase Inhibition: The indazole moiety is a recognized ATP-mimetic, making it a privileged structure for the design of kinase inhibitors.

-

Neuroprotection: Indazole derivatives have shown promise in the context of neurological disorders by modulating various signaling pathways.[5][6]

-

Anti-inflammatory and Antimicrobial: Certain 2H-indazole derivatives have exhibited potent anti-inflammatory and antimicrobial properties.[7]

This guide will focus on the specific attributes and potential of 2-Methyl-2H-indazol-5-ol within this broader context.

Physicochemical Properties and Data

A summary of the key physicochemical properties of 2-Methyl-2H-indazol-5-ol is presented in the table below. This information is critical for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 1159511-41-7 | [8] |

| Molecular Formula | C₈H₈N₂O | |

| Molecular Weight | 148.17 g/mol | |

| Appearance | Solid (predicted) | |

| MDL Number | MFCD12028572 | [8] |

Synthesis of 2-Methyl-2H-indazol-5-ol: A Proposed Protocol

Proposed Synthetic Pathway

The proposed synthesis involves a three-step process:

-

Nitration of a suitable starting material.

-

Cyclization to form the indazole ring.

-

Methylation to introduce the methyl group at the N2 position.

-

Reduction of the nitro group to an amine, followed by diazotization and hydrolysis to yield the final hydroxyl group.

A more direct approach, if a suitable precursor is available, would involve the cyclization of a substituted hydrazine with an appropriate aldehyde or ketone, followed by methylation. A potential route is outlined in the diagram below.

Caption: Proposed synthetic pathway for 2-Methyl-2H-indazol-5-ol.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Methoxy-2-methyl-2H-indazole

-

Reaction Setup: To a solution of 4-methoxy-2-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol, add methylhydrazine (1.1 eq).

-

Condensation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding hydrazone.

-

Reductive Cyclization: Add a reducing agent, such as triethyl phosphite (P(OEt)₃), to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain 5-methoxy-2-methyl-2H-indazole.

Step 2: Demethylation to 2-Methyl-2H-indazol-5-ol

-

Reaction Setup: Dissolve the 5-methoxy-2-methyl-2H-indazole (1.0 eq) in a dry, inert solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Demethylating Agent: Cool the solution to -78 °C and slowly add a solution of boron tribromide (BBr₃) (1.2 eq) in DCM.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of methanol, followed by water. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield 2-Methyl-2H-indazol-5-ol.

Potential Biological Activity and Mechanism of Action

While specific biological data for 2-Methyl-2H-indazol-5-ol is not available, the broader family of 2H-indazole derivatives has been extensively studied, particularly as kinase inhibitors .[10]

Kinase Inhibition

The indazole ring is considered a "hinge-binding" motif, capable of forming key hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases. The N1 and N2 atoms of the pyrazole ring are crucial for this interaction. The substituents on the indazole core then determine the selectivity and potency for specific kinases.

The 5-hydroxyl group of 2-Methyl-2H-indazol-5-ol could potentially form an additional hydrogen bond with residues in the active site, thereby enhancing binding affinity. The 2-methyl group will influence the orientation of the molecule within the binding pocket.

A hypothetical signaling pathway that could be targeted by 2-Methyl-2H-indazol-5-ol, based on the known activities of similar compounds, is the MAPK/ERK pathway, which is frequently dysregulated in cancer.

Caption: Potential inhibition of the MAPK/ERK pathway by 2-Methyl-2H-indazol-5-ol.

Neurological Applications

Indazole derivatives have also been investigated for their potential in treating neurological disorders.[5][11] They have been shown to inhibit enzymes such as monoamine oxidase (MAO) and glycogen synthase kinase 3 (GSK3), which are implicated in the pathophysiology of diseases like Parkinson's and Alzheimer's. The structural features of 2-Methyl-2H-indazol-5-ol make it a candidate for investigation in this therapeutic area as well.

Safety, Handling, and Storage

As with any research chemical, proper safety precautions must be observed when handling 2-Methyl-2H-indazol-5-ol. The following are general guidelines based on safety data for similar compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Wash immediately with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

Future Directions and Conclusion

2-Methyl-2H-indazol-5-ol represents a promising, yet underexplored, molecule within the pharmacologically rich class of 2H-indazoles. Based on the extensive research on its analogues, it holds significant potential as a scaffold for the development of novel therapeutics, particularly in the areas of oncology and neurology.

Future research should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis for 2-Methyl-2H-indazol-5-ol, along with its complete analytical characterization.

-

Biological Screening: Comprehensive screening against a panel of kinases and other relevant biological targets to identify its primary mechanism of action and potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to elucidate the key structural features required for potent and selective biological activity.

This technical guide, by synthesizing the available knowledge on the 2H-indazole class, aims to provide a solid foundation and impetus for further investigation into the specific properties and potential of 2-Methyl-2H-indazol-5-ol.

References

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [URL not available]

- WO2017186693A1 - Synthesis of indazoles - Google P

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. ([Link])

-

Importance of Indazole against Neurological Disorders - PubMed. ([Link])

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - NIH. ([Link])

- WO2022117487A1 - New indazole derivatives - Google P

-

Buy Quality 2-Methyl-2H-indazol-5-amine 60518-59-4 In Stock with Immediately Delivery. ([Link])

-

US 20230174508A1 - Googleapis.com. ([Link])

-

Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC. ([Link])

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. ([Link])

-

2H-Indazole synthesis - Organic Chemistry Portal. ([Link])

-

(2-Methyl-2H-indazol-5-YL)methanamine | C9H11N3 | CID 44119283 - PubChem. ([Link])

- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. [URL not available]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. ([Link])

-

Importance of Indazole against Neurological Disorders | Request PDF - ResearchGate. ([Link])

- WO2012081916A2 - Indazole derivative and a pesticide composition containing the same - Google P

-

Preparation method of 6-chloro-2-methyl-2H-indazole-5-amine - Eureka | Patsnap. ([Link])

-

Principally SAR features derived from the 2-phenyl-2H-indazole... - ResearchGate. ([Link])

-

2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies - ResearchGate. ([Link])

- Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. [URL not available]

-

Importance of Indazole against Neurological Disorders - Bentham Science Publisher. ([Link])

-

SAR studies of indazole derivatives with potent anticancer activities.... | Download Scientific Diagram - ResearchGate. ([Link])

-

2-Methyl-5H-benzo[d]pyrazolo[5,1-b][2][4]oxazin-5-imine, an edaravone analog, exerts neuroprotective effects against acute ischemic injury via inhibiting oxidative stress - PubMed. ([Link])

Sources

- 1. austinpublishinggroup.com [austinpublishinggroup.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1159511-41-7 Cas No. | 2-methyl-2H-indazol-5-ol | Matrix Scientific [matrixscientific.com]

- 9. 2H-Indazole synthesis [organic-chemistry.org]

- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

2-Methyl-2H-indazol-5-ol molecular structure and weight

An In-Depth Technical Guide to the Molecular Structure and Physicochemical Properties of 2-Methyl-2H-indazol-5-ol

Abstract

This technical guide provides a comprehensive analysis of 2-Methyl-2H-indazol-5-ol, a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug development. The document delineates its molecular structure, physicochemical properties, and the analytical logic underpinning its characterization. Emphasis is placed on the precise identification and structural elucidation of the molecule, supported by established chemical principles and spectroscopic data from analogous compounds.

Molecular Identity and Structure

2-Methyl-2H-indazol-5-ol is a derivative of indazole, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring. The nomenclature specifies the precise arrangement of its functional groups:

-

Indazole Core: A bicyclic structure with the molecular formula C₇H₆N₂.

-

2-Methyl: A methyl (-CH₃) group is attached to the nitrogen atom at the second position of the pyrazole ring. This substitution defines it as a 2H-indazole isomer.

-

5-ol: A hydroxyl (-OH) group is substituted at the fifth carbon position of the benzene ring.

The CAS Number for this specific compound is 1159511-41-7[1].

Structural Representation

The connectivity of atoms in 2-Methyl-2H-indazol-5-ol can be unambiguously represented using various chemical notation systems.

-

Molecular Formula: C₈H₈N₂O

-

SMILES (Simplified Molecular-Input Line-Entry System): Cn1cc2cc(O)ccc2n1

-

InChI (IUPAC International Chemical Identifier): InChI=1S/C8H8N2O/c1-10-6-7-4-5(11)2-3-8(7)9-10/h2-4,6,11H,1H3

The two-dimensional structure is depicted below, illustrating the fused ring system and the placement of the methyl and hydroxyl substituents.

Caption: 2D structure of 2-Methyl-2H-indazol-5-ol.

Physicochemical and Computed Properties

The molecular formula C₈H₈N₂O allows for the precise calculation of its molecular weight and other key properties. These values are fundamental for quantitative analysis, reaction stoichiometry, and interpretation of mass spectrometry data.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | - |

| Molecular Weight | 148.16 g/mol | Calculated |

| Exact Mass | 148.06366 Da | Calculated |

| Monoisotopic Mass | 148.06366 Da | Calculated |

| CAS Number | 1159511-41-7 | [1] |

Note: Molecular weight and mass values are calculated based on IUPAC atomic weights and are consistent with values for structurally similar compounds like 2-Methyl-2H-indazole (132.16 g/mol ) plus an oxygen atom (approx. 16.00 g/mol )[2].

Framework for Structural Validation

The definitive identification of 2-Methyl-2H-indazol-5-ol relies on a combination of synthesis and spectroscopic analysis. While direct experimental data for this specific molecule is not detailed in the provided search results, a validated protocol can be constructed based on established methodologies for analogous indazole derivatives.

Synthetic Approach: A Conceptual Pathway

The synthesis of 2-Methyl-2H-indazol-5-ol can be logically approached from its nitro-analogue, 2-Methyl-5-nitro-2H-indazole. This precursor is a known compound (CAS 5228-48-8)[3][4]. The synthesis follows a two-step logic:

-

N-Alkylation: Regioselective methylation of 5-nitroindazole. The alkylation of the indazole ring can yield both N1 and N2 isomers. Reaction conditions are optimized to favor the formation of the desired 2-methyl-5-nitro-2H-indazole product[5].

-

Nitro Group Reduction: The nitro group (-NO₂) is a versatile functional group that can be readily reduced to an amino group (-NH₂), which can then be converted to a hydroxyl group (-OH) via diazotization followed by hydrolysis. A more direct reduction of a nitro group to a hydroxyl group is less common but conceptually possible. The reduction of the nitro group on 2-methyl-5-nitro-2H-indazole would yield 2-methyl-2H-indazol-5-amine[6][7], a key intermediate.

The logical workflow for synthesis and characterization is illustrated below.

Caption: Conceptual workflow for the synthesis and structural validation.

Spectroscopic Characterization

The identity and purity of the synthesized 2-Methyl-2H-indazol-5-ol would be confirmed using a suite of standard analytical techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected molecular ion peak [M+H]⁺ would be observed at m/z 149.0710, corresponding to the formula C₈H₉N₂O⁺.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would confirm the presence of all 8 protons and their chemical environments. Key expected signals include a singlet for the N-methyl group, distinct aromatic protons on the benzene ring, and a signal for the pyrazole ring proton. The hydroxyl proton signal may be broad and its chemical shift dependent on the solvent and concentration. Spectroscopic data for numerous 2-substituted-2H-indazoles confirm the characteristic chemical shifts for the ring protons[8].

-

¹³C NMR: Would show 8 distinct carbon signals, confirming the molecular backbone. The chemical shifts would differentiate the sp²-hybridized aromatic and pyrazole carbons from the sp³-hybridized methyl carbon.

-

-

Infrared (IR) Spectroscopy: This technique is particularly useful for confirming the presence of the hydroxyl group. A characteristic broad absorption band would be expected in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration.

Conclusion

2-Methyl-2H-indazol-5-ol is a precisely defined chemical entity with a molecular formula of C₈H₈N₂O and a molecular weight of 148.16 g/mol . Its structure, featuring a 2H-indazole core with methyl and hydroxyl substituents, is well-characterized by modern chemical notation and can be unambiguously verified through a logical workflow of chemical synthesis and spectroscopic analysis. This guide provides the foundational technical data and analytical framework necessary for its application in scientific research and development.

References

- Matrix Scientific. 2-methyl-2H-indazol-5-ol.

- Autech Industry Co.,Limited.

- National Center for Biotechnology Information. 2-Methyl-2H-indazole. PubChem Compound Summary for CID 138364.

- The Royal Society of Chemistry.

- ChemicalBook. 2-METHYL-5-NITRO-2H-INDAZOLE CAS#: 5228-48-8.

- Pérez-Villanueva, M., et al.

- CymitQuimica. CAS 5228-48-8: 2-Methyl-5-nitro-2H-indazole.

- National Institute of Standards and Technology. 2-Methyl-5-nitro-2H-indazole. NIST Chemistry WebBook.

- InfochemsDB. 2-METHYL-2H-INDAZOL-5-AMINE.

Sources

- 1. 1159511-41-7 Cas No. | 2-methyl-2H-indazol-5-ol | Matrix Scientific [matrixscientific.com]

- 2. 2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 5228-48-8: 2-Methyl-5-nitro-2H-indazole | CymitQuimica [cymitquimica.com]

- 4. 2-Methyl-5-nitro-2H-indazole [webbook.nist.gov]

- 5. 2-METHYL-5-NITRO-2H-INDAZOLE CAS#: 5228-48-8 [m.chemicalbook.com]

- 6. Buy Quality 2-Methyl-2H-indazol-5-amine 60518-59-4 In Stock with Immediately Delivery [whsysbio.net]

- 7. 2-METHYL-2H-INDAZOL-5-AMINE [infochems.co.kr]

- 8. rsc.org [rsc.org]

A Comprehensive Technical Guide to Determining the Solubility Profile of 2-Methyl-2H-indazol-5-ol for Pharmaceutical Development

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from early-stage in vitro screening to final dosage form manufacturing. Poor solubility can lead to unreliable bioassay results, compromised bioavailability, and significant formulation challenges.[1][2] This guide presents a comprehensive framework for the systematic evaluation of the solubility of 2-Methyl-2H-indazol-5-ol, a substituted indazole derivative of interest in medicinal chemistry.[3][4] We provide an in-depth analysis of the molecule's structural attributes and their expected influence on solubility, a strategy for rational solvent selection, and detailed, field-proven protocols for determining both thermodynamic and kinetic solubility. This document is intended for researchers, chemists, and drug development professionals, offering the necessary tools to generate a robust and reliable solubility profile for 2-Methyl-2H-indazol-5-ol, thereby enabling informed decision-making in the drug discovery and development process.

Part 1: Physicochemical Characterization and Solubility Synopsis

A thorough understanding of a molecule's structure is the cornerstone of predicting and interpreting its solubility behavior.[5] The principle of "like dissolves like" serves as a fundamental guide, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[6][7]

1.1. Molecular Structure Analysis

2-Methyl-2H-indazol-5-ol possesses a distinct combination of functional groups that dictate its interactions with various solvents:

-

A Polar Hydroxyl (-OH) Group: Located at the 5-position, this group is capable of both donating and accepting hydrogen bonds, which is expected to confer solubility in polar protic solvents like water, ethanol, and methanol.[8]

-

A Bicyclic Aromatic (Indazole) Core: This large, relatively non-polar ring system contributes to the molecule's hydrophobicity and suggests potential solubility in organic solvents.

-

Basic Nitrogen Atoms: The pyrazole moiety of the indazole ring contains nitrogen atoms that can be protonated in acidic conditions, suggesting that the aqueous solubility of 2-Methyl-2H-indazol-5-ol will be pH-dependent.

The overall solubility is therefore a delicate balance between the hydrophilic character of the hydroxyl group and the lipophilic nature of the methyl-indazole core.

1.2. Core Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, we can compile its known identifiers and predict key parameters based on its structure. These predictions are valuable for initial experimental design but must be confirmed empirically.

| Property | Value / Prediction | Source / Rationale |

| Molecular Formula | C₈H₈N₂O | [9] |

| Molecular Weight | 148.17 g/mol | [9] |

| CAS Number | 1159511-41-7 | [9] |

| Predicted LogP | ~1.5 - 2.0 | Based on related structures like 2-Methyl-2H-indazole (LogP = 1.9).[10] Indicates moderate lipophilicity. |

| Predicted pKa | ~3-4 (Acidic -OH), ~8-9 (Basic N) | Estimated based on phenol and indazole derivatives.[11] Suggests pH-dependent solubility in aqueous media. |

| Hazard Profile | Irritant; May cause skin/eye irritation. | [9] Standard laboratory precautions are required. |

Part 2: Strategic Solvent Selection for Pharmaceutical Profiling

Solvent selection should be systematic, encompassing a range of polarities and functionalities relevant to pharmaceutical processing.[12][13] The choice of solvents is guided by regulatory acceptance (e.g., ICH guidelines), processing utility, and their ability to provide a comprehensive solubility map.[14][15]

| Solvent Class | Recommended Solvents | Rationale for Inclusion |

| Polar Protic | Purified Water (pH 3.0, 7.4, 9.0), Ethanol, Methanol, Isopropanol | To assess aqueous solubility, pH effects, and solubility in common protic organic solvents used in synthesis and formulation. |

| Polar Aprotic | Acetonitrile (ACN), Acetone, Dimethyl Sulfoxide (DMSO) | ACN and Acetone are common in purification (HPLC) and processing. DMSO is the standard for creating stock solutions for biological screening.[16] |

| Non-Polar / Low Polarity | Dichloromethane (DCM), Ethyl Acetate | Represents solvents frequently used in organic synthesis, extraction, and purification steps. |

| Biorelevant Media | Phosphate Buffered Saline (PBS, pH 7.4), FaSSIF/FeSSIF | PBS mimics physiological pH.[17] Fasted-State and Fed-State Simulated Intestinal Fluid (FaSSIF/FeSSIF) provide insights into solubility in the gastrointestinal tract, which is crucial for predicting oral bioavailability.[17][] |

Part 3: Experimental Protocols for Solubility Determination

It is critical to distinguish between two key types of solubility measurements: thermodynamic and kinetic.

-

Thermodynamic Solubility is the true saturation concentration of a compound in a solvent at equilibrium. It is determined by allowing an excess of the solid API to equilibrate with the solvent over an extended period and is vital for formulation and development.[2][19]

-

Kinetic Solubility is determined by diluting a concentrated stock solution of the compound (typically in DMSO) into an aqueous buffer. It is a high-throughput method used in early discovery to identify potential solubility liabilities but can yield supersaturated solutions and thus higher values than thermodynamic solubility.[1][20]

Protocol 3.1: Thermodynamic Solubility Determination via the Shake-Flask Method

This is the gold-standard method for determining equilibrium solubility.[21] It relies on achieving a true equilibrium between the dissolved and undissolved solid forms of the API.

Methodology:

-

Preparation: Add an excess amount of solid 2-Methyl-2H-indazol-5-ol (e.g., 1-2 mg, ensuring some solid remains undissolved at the end) to a known volume (e.g., 1 mL) of the selected solvent in a glass vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24 to 48 hours.[19] A longer duration ensures that equilibrium is reached, which is particularly important for crystalline compounds.

-

Phase Separation: After incubation, allow the vials to stand for a short period to let heavy solids settle. Separate the saturated supernatant from the excess solid. This is a critical step to avoid contaminating the sample with undissolved particles.

-

Option A (Centrifugation): Centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes).

-

Option B (Filtration): Use a syringe filter with a low-binding membrane (e.g., 0.22 µm PVDF) to filter the supernatant. Discard the initial few drops to prevent errors from compound adsorption to the filter.

-

-

Quantification: Carefully take a known volume of the clear supernatant and dilute it with an appropriate mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (see Protocol 3.2).

-

Calculation: Determine the solubility in µg/mL or mM by comparing the measured concentration against a standard curve, accounting for any dilution factors.

Protocol 3.2: Analytical Quantification via HPLC-UV

A robust and validated analytical method is required to accurately measure the API concentration in the collected supernatant.[22][23] Reversed-phase HPLC with UV detection is well-suited for aromatic compounds like 2-Methyl-2H-indazol-5-ol.

Methodology:

-

System Preparation:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). This is chosen for its versatility in retaining moderately polar organic compounds.[22]

-

Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile. A typical starting gradient might be 95% A / 5% B, ramping to 5% A / 95% B. Formic acid is used to ensure good peak shape by protonating free silanols on the column and the analyte.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at an optimal wavelength (e.g., 254 nm or a wavelength maximum determined by a UV scan of the compound). The indazole ring is a strong chromophore.

-

-

Standard Curve Preparation:

-

Prepare a 1 mg/mL stock solution of 2-Methyl-2H-indazol-5-ol in a suitable solvent (e.g., DMSO or Methanol).

-

Perform serial dilutions to create a set of at least five calibration standards spanning the expected solubility range (e.g., from 1 µg/mL to 200 µg/mL).

-

Inject each standard onto the HPLC system and record the peak area.

-

Plot peak area versus concentration and perform a linear regression to generate a calibration curve (R² > 0.99).

-

-

Sample Analysis:

-

Inject the diluted supernatant samples from Protocol 3.1.

-

Integrate the peak area corresponding to 2-Methyl-2H-indazol-5-ol.

-

-

Concentration Calculation: Use the linear regression equation from the standard curve to calculate the concentration of the API in the diluted samples. Multiply by the dilution factor to determine the final solubility value in the original solvent.

Part 4: Data Interpretation and Presentation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison and analysis.

4.1. Summary of Experimental Solubility Data

| Solvent / Medium | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Thermodynamic Solubility (mM) |

| Water, pH 3.0 | 25 | Experimental Value | Calculated Value |

| Water, pH 7.4 | 25 | Experimental Value | Calculated Value |

| Water, pH 9.0 | 25 | Experimental Value | Calculated Value |

| PBS, pH 7.4 | 37 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

4.2. Interpreting the Solubility Profile

The relationship between solvent properties and the measured solubility of 2-Methyl-2H-indazol-5-ol can be visualized to understand the driving forces of dissolution.

Conclusion

This technical guide provides a robust, scientifically grounded methodology for determining the solubility profile of 2-Methyl-2H-indazol-5-ol. By systematically applying the detailed protocols for thermodynamic solubility measurement via the shake-flask method and accurate quantification with HPLC-UV, researchers can generate reliable data essential for advancing a compound through the drug development pipeline. Understanding the interplay between the compound's structural features and various solvent properties is paramount for overcoming potential development hurdles related to poor solubility, ultimately facilitating successful formulation and enhancing the probability of clinical success.

References

- Chemistry For Everyone (2025). What Affects Solubility Of Organic Compounds? YouTube.

- AxisPharm (n.d.). Kinetic Solubility Assays Protocol.

- Enamine (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- BioDuro (n.d.). ADME Solubility Assay.

- Gárgula, M., et al. (2025). Solvent selection for pharmaceuticals.

- MDPI (n.d.).

- Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.

- Purosolv (2025). Key Considerations for Selecting Solvents in Drug Manufacturing.

- Protocols.io (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Protocols.io (2025). In-vitro Thermodynamic Solubility.

- PubMed (n.d.). In vitro solubility assays in drug discovery.

- Domainex (n.d.). Thermodynamic Solubility Assay.

- University of Calgary (2023). Solubility of Organic Compounds.

- Open Oregon Educational Resources (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Chemistry Steps (n.d.). Solubility of Organic Compounds.

- Evotec (n.d.). Thermodynamic Solubility Assay.

- APC Ltd (2020).

- Dow Development Labs (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?

- BOC Sciences (n.d.). API Solubility: Key Factor in Oral Drug Bioavailability.

- World Health Organization (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS.

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 138364, 2-Methyl-2H-indazole.

- AHH Chemical Co., Ltd (n.d.). Buy Quality 2-Methyl-2H-indazol-5-amine 60518-59-4.

- BenchChem (2025).

- Matrix Scientific (n.d.). 2-methyl-2H-indazol-5-ol.

- ResearchGate (n.d.).

- Caribbean Journal of Sciences and Technology (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues.

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. evotec.com [evotec.com]

- 3. researchgate.net [researchgate.net]

- 4. caribjscitech.com [caribjscitech.com]

- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. 1159511-41-7 Cas No. | 2-methyl-2H-indazol-5-ol | Matrix Scientific [matrixscientific.com]

- 10. 2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Buy Quality 2-Methyl-2H-indazol-5-amine 60518-59-4 In Stock with Immediately Delivery [whsysbio.net]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 15. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 19. In-vitro Thermodynamic Solubility [protocols.io]

- 20. enamine.net [enamine.net]

- 21. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 22. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Stability and Storage of 2-Methyl-2H-indazol-5-ol

This guide provides an in-depth technical overview of the stability and recommended storage conditions for 2-Methyl-2H-indazol-5-ol, a key intermediate in pharmaceutical research and development. As a substituted indazole, its stability profile is crucial for ensuring the integrity of experimental data and the quality of downstream products. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The stability of these building blocks is paramount, directly impacting the reproducibility of synthetic procedures and the purity of active pharmaceutical ingredients.

Physicochemical Properties and Inherent Stability

2-Methyl-2H-indazol-5-ol possesses a bicyclic aromatic structure composed of a benzene ring fused to a pyrazole ring, with a methyl group at the N-2 position of the pyrazole and a hydroxyl group at the 5-position of the benzene ring. This substitution pattern influences its chemical reactivity and stability.

| Property | Value | Source |

| Molecular Formula | C8H8N2O | [3] |

| Molecular Weight | 148.17 g/mol | [3] |

| Appearance | Pale-yellow to Yellow-brown Solid (typical for related compounds) | |

| Hazard Profile | Irritant | [3] |

The indazole core itself is a relatively stable aromatic system. However, the phenolic hydroxyl group introduces a potential site for oxidative degradation. Phenols are susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions, often leading to the formation of colored impurities.

Recommended Storage and Handling

Based on safety data sheets for structurally related indazole derivatives, a consistent set of storage conditions can be established to ensure the long-term stability of 2-Methyl-2H-indazol-5-ol.

Core Storage Recommendations:

-

Temperature: Store at room temperature.[4]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. The container should be sealed in a dry environment.[4]

-

Container: Use a tightly closed, light-resistant container.

-

Incompatibilities: Avoid strong oxidizing agents.[5]

Handling Precautions:

-

Handle in a well-ventilated area or under a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.[6][7]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

-

After handling, wash hands thoroughly.[6]

Potential Degradation Pathways

Understanding the potential degradation pathways is critical for developing robust analytical methods and for troubleshooting unexpected experimental results. For 2-Methyl-2H-indazol-5-ol, the primary degradation pathways are likely to be oxidation and photodecomposition.

Oxidative Degradation

The phenolic hydroxyl group is the most probable site of oxidation. Exposure to atmospheric oxygen, especially in the presence of light or trace metal impurities, can lead to the formation of quinone-type structures, which are often highly colored.

Caption: Potential Oxidative Degradation Pathway.

Photolytic Degradation

Aromatic systems, including the indazole nucleus, can be susceptible to degradation upon exposure to UV light. This can lead to complex photochemical reactions, resulting in a loss of purity and the formation of various byproducts. Therefore, protection from light is a critical storage parameter.

Experimental Protocols for Stability Assessment

To establish a comprehensive stability profile for 2-Methyl-2H-indazol-5-ol, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to accelerate its decomposition.

Forced Degradation Protocol

-

Sample Preparation: Prepare solutions of 2-Methyl-2H-indazol-5-ol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the solution with 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: Treat the solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 60°C for 7 days.

-

Photostability: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light for a defined period, following ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. A diode-array detector is recommended to aid in peak purity assessment and to identify potential degradants.

-

Data Evaluation: Quantify the remaining parent compound and any significant degradation products.

Caption: Workflow for Forced Degradation Study.

Summary and Best Practices

To maintain the purity and integrity of 2-Methyl-2H-indazol-5-ol, the following best practices should be adhered to:

-

Procurement: Source the material from a reputable supplier and request a certificate of analysis (CoA).

-

Incoming Inspection: Upon receipt, visually inspect the material for any signs of discoloration.

-

Storage: Immediately transfer the compound to a tightly sealed, light-resistant container and store it in a cool, dry, and inert environment.

-

Usage: When dispensing the material, minimize its exposure to air and light. Use a glove box or an inert atmosphere if the compound is particularly sensitive.

-

Re-evaluation: For long-term storage, it is advisable to periodically re-analyze the material to confirm its purity.

By following these guidelines, researchers can be confident in the quality of their 2-Methyl-2H-indazol-5-ol and the reliability of their experimental outcomes.

References

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-2H-indazole. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2-Methyl-2H-indazol-5-YL)methanamine. PubChem Compound Database. Retrieved from [Link]

-

AHH Chemical Co., Ltd. (n.d.). 2-Methyl-2H-indazol-5-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

Wikipedia. (n.d.). Indazole. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). I2/DMSO Mediated [5+1] Oxidative Annulation of Aryl Methyl Ketones with 2‐(2H‐Indazol‐2‐yl)anilines for the Synthesis of Indazoloquinoxalines. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1159511-41-7 Cas No. | 2-methyl-2H-indazol-5-ol | Matrix Scientific [matrixscientific.com]

- 4. 2-METHYL-5-NITRO-2H-INDAZOLE CAS#: 5228-48-8 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

An Investigator's Technical Guide to the Biological Activity of 2-Methyl-2H-indazol-5-ol

For: Researchers, scientists, and drug development professionals.

Foreword: Unlocking the Potential of a Novel Indazole Derivative

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3][4] From anti-inflammatory agents to potent kinase inhibitors used in oncology, the versatility of the indazole ring system is well-documented.[5][6][7][8][9] This guide focuses on a specific, yet under-explored derivative: 2-Methyl-2H-indazol-5-ol . While extensive biological data for this particular molecule is not yet publicly available, its structural features—a 2H-indazole core, a methyl group at the N2 position, and a hydroxyl group at the 5-position—suggest a high potential for significant biological activity.

This document serves as a technical and strategic framework for initiating a comprehensive investigation into the biological profile of 2-Methyl-2H-indazol-5-ol. We will proceed from foundational cytotoxic assessments to more targeted investigations into its anti-inflammatory and kinase-modulating potential, providing both the theoretical basis and practical methodologies for each stage of discovery.

Section 1: Foundational Assessment - Cytotoxicity and Antiproliferative Profile

Before exploring specific therapeutic activities, it is imperative to establish the fundamental cytotoxic profile of 2-Methyl-2H-indazol-5-ol. This initial screening provides a crucial therapeutic window, differentiating between general toxicity and targeted bioactivity. The MTT assay is a robust and widely accepted colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol is designed to determine the concentration-dependent effect of 2-Methyl-2H-indazol-5-ol on the viability of a panel of human cell lines. A common starting point includes a non-cancerous cell line (e.g., HEK293) and a panel of cancer cell lines (e.g., HeLa, A549, HepG2).

Materials:

-

2-Methyl-2H-indazol-5-ol (stock solution in DMSO)

-

Selected cell lines

-

96-well flat-bottom tissue culture plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

-

Microplate reader (absorbance at 570 nm, reference at 630 nm)

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 2-Methyl-2H-indazol-5-ol in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (DMSO at the highest concentration used) and untreated controls.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The results should be tabulated to show the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) should be calculated for each cell line.

| Cell Line | Compound Concentration (µM) | % Viability (Mean ± SD) | IC50 (µM) |

| HEK293 | 0.1 | 98 ± 4.5 | >100 |

| 1 | 95 ± 3.8 | ||

| 10 | 88 ± 5.1 | ||

| 100 | 75 ± 6.2 | ||

| A549 | 0.1 | 97 ± 4.2 | 45.2 |

| 1 | 85 ± 5.5 | ||

| 10 | 62 ± 4.9 | ||

| 100 | 21 ± 3.3 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

A significant difference in IC50 values between cancerous and non-cancerous cell lines would suggest a potential therapeutic window and warrant further investigation into its anticancer properties.

Section 2: Investigation of Anti-Inflammatory Potential

The indazole scaffold is a common feature in compounds with anti-inflammatory properties.[7][8][9] Many of these agents function by inhibiting key inflammatory mediators or signaling pathways, such as cyclooxygenase (COX) enzymes or the NF-κB and MAPK pathways.[1][10][11]

Hypothesized Mechanism: Modulation of Inflammatory Signaling

We hypothesize that 2-Methyl-2H-indazol-5-ol may exert anti-inflammatory effects by inhibiting the activation of the NF-κB and p38 MAPK signaling cascades, which are central regulators of the inflammatory response.[1][10] Inhibition of these pathways would lead to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.

Caption: Hypothesized inhibition of NF-κB and MAPK pathways.

In Vitro Protocol: Lipopolysaccharide (LPS)-Stimulated Macrophages

This assay assesses the ability of 2-Methyl-2H-indazol-5-ol to suppress the production of pro-inflammatory cytokines in RAW 264.7 macrophages stimulated with LPS.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells and seed them into a 24-well plate.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of 2-Methyl-2H-indazol-5-ol for 1 hour.

-

Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include an unstimulated control group.

-

Incubation: Incubate for 24 hours.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using commercially available ELISA kits.

In Vivo Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a standard and highly reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[2][4][12][13]

Workflow:

Caption: Workflow for the carrageenan-induced paw edema model.

Methodology:

-

Animal Groups: Use male Wistar rats or Swiss albino mice, divided into groups (n=6): Vehicle control, positive control (e.g., Diclofenac, 10 mg/kg), and 2-Methyl-2H-indazol-5-ol at various doses (e.g., 25, 50, 100 mg/kg).[11]

-

Dosing: Administer the test compound or controls intraperitoneally or orally 30-60 minutes before inducing inflammation.[11][14]

-

Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar surface of the right hind paw of each animal.[2][13]

-

Measurement: Measure the paw volume using a plethysmometer at baseline (0 hours) and at regular intervals (1, 2, 3, 4, 5 hours) post-carrageenan injection.[11]

-

Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.

Section 3: Kinase Inhibitory Potential

The indazole core can act as an ATP mimetic, making it an excellent scaffold for designing protein kinase inhibitors.[5] Many approved anticancer drugs, such as Pazopanib and Axitinib, are indazole-based kinase inhibitors. Given this precedent, screening 2-Methyl-2H-indazol-5-ol against a panel of kinases is a logical next step.

Hypothesized Target Space

Based on the activities of other indazole derivatives, potential kinase targets could include:

Caption: Competitive inhibition of ATP binding by the test compound.

Experimental Protocol: Kinase Panel Screening

A broad kinase panel screen is the most efficient method for initial hit identification. This is typically performed as a fee-for-service by specialized contract research organizations (CROs).

Methodology:

-

Panel Selection: Choose a commercially available kinase panel (e.g., 96 or >300 kinases) that covers a diverse range of the human kinome.

-

Assay Format: The assay is usually performed at a single high concentration of 2-Methyl-2H-indazol-5-ol (e.g., 10 µM) at or near the Km of ATP for each kinase.

-

Detection: Kinase activity is typically measured using radiometric (³³P-ATP) or fluorescence-based methods.

-

Data Analysis: Results are reported as the percentage of remaining kinase activity compared to a DMSO control. A significant reduction in activity (e.g., >50% inhibition) identifies a "hit."

Data Presentation: Kinase Inhibition Profile

The results from the panel screen can be summarized in a table highlighting the most significantly inhibited kinases.

| Kinase Target | % Inhibition at 10 µM | Follow-up IC50 (nM) |

| VEGFR2 | 85% | 95 |

| Src | 78% | 250 |

| p38α | 65% | 800 |

| SGK1 | 52% | 1500 |

| CDK2 | 15% | >10,000 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Positive hits from this screen must be validated through dose-response assays to determine their IC50 values, confirming potency and selectivity.

Section 4: Antimicrobial Activity Screening

Indazole derivatives have also been reported to possess antimicrobial and antiprotozoal activities.[7][17] A preliminary screen against a panel of clinically relevant microbes is a worthwhile endeavor.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[18][19]

Methodology:

-

Microorganism Panel: Select a panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).[20]

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism according to CLSI guidelines.[19]

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of 2-Methyl-2H-indazol-5-ol in the appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. Colorimetric indicators like Resazurin can also be used for easier determination.[18][21]

Conclusion and Future Directions

This guide outlines a logical, multi-pronged approach to characterizing the biological activity of 2-Methyl-2H-indazol-5-ol. By systematically evaluating its cytotoxicity, anti-inflammatory, kinase inhibitory, and antimicrobial properties, researchers can efficiently build a comprehensive profile of this novel compound. Positive results in any of these areas will pave the way for more advanced preclinical studies, including mechanism of action elucidation, lead optimization, and further in vivo efficacy and safety testing. The indazole scaffold continues to be a fruitful source of therapeutic innovation, and a thorough investigation of 2-Methyl-2H-indazol-5-ol is a promising step toward uncovering its full potential.

References

-

Caribbean Journal of Sciences and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available from: [Link]

-

MDPI. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Available from: [Link]

-

National Institutes of Health (PMC). The Nuclear Factor NF-κB Pathway in Inflammation. Available from: [Link]

-

Creative Bioarray. Carrageenan-Induced Paw Edema Model. Available from: [Link]

-

SciSpace. NF-κB Signaling Pathway Diagram. Available from: [Link]

-

Wikipedia. MAPK/ERK pathway. Available from: [Link]

-

ResearchGate. Schematic diagram of the MAPK signaling pathways. Available from: [Link]

-

MDPI. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Available from: [Link]

-

Wikipedia. NF-κB. Available from: [Link]

-

Creative Biolabs. Carrageenan induced Paw Edema Model. Available from: [Link]

-

National Institutes of Health (PMC). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Available from: [Link]

-

Creative Diagnostics. The NF-kB Signaling Pathway. Available from: [Link]

-

National Institutes of Health. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available from: [Link]

-

ResearchGate. Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. Available from: [Link]

-

protocols.io. Assessment of antimicrobial activity. Available from: [Link]

-

Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]

-

Addgene. MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Available from: [Link]

-

ResearchGate. (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. Available from: [Link]

-

Texas Children's Hospital. MTT Cell Assay Protocol. Available from: [Link]

-

protocols.io. MTT (Assay protocol). Available from: [Link]

-

National Institutes of Health (PMC). Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters. Available from: [Link]

-

PubMed. Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors. Available from: [Link]

-

ResearchGate. (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Available from: [Link]

-

National Institutes of Health (PMC). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Available from: [Link]

-

ResearchGate. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Available from: [Link]

-

PubMed. Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. Available from: [Link]

-

PubMed. Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents. Available from: [Link]

-

ResearchGate. Probing 2H‐Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors | Request PDF. Available from: [Link]

-

National Institutes of Health (PMC). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Available from: [Link]

-

ResearchGate. Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor | Request PDF. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. mdpi.com [mdpi.com]

- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. NF-κB - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]